Product packaging for 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 173998-72-6)

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B067495
CAS No.: 173998-72-6
M. Wt: 169.17 g/mol
InChI Key: WFNMSZYZLUAEER-UHFFFAOYSA-N
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Description

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a high-purity, fluorinated amine intermediate of significant interest in pharmaceutical and agrochemical research. This compound features a rigid, partially saturated indane core structure, strategically substituted with two fluorine atoms at the 5 and 7 positions. This specific substitution pattern, combined with the primary amine functional group, makes it a versatile and valuable scaffold for drug discovery. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly for creating libraries of compounds for high-throughput screening against various biological targets. The fluorine atoms are often employed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, while the amine group serves as a crucial handle for amide bond formation or sulfonylation, enabling rapid diversification. Researchers utilize this chemical in developing potential candidates for central nervous system (CNS) disorders, as the indane scaffold is known for its ability to penetrate the blood-brain barrier. It is strictly intended for laboratory research purposes to investigate structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B067495 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 173998-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNMSZYZLUAEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271372
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173998-72-6
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 5,7 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For a molecule with hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, distinct signals are expected for the protons on the aromatic ring, the aliphatic portion of the indane core, and the amine group.

Aromatic Region: The single aromatic proton (H6) would be influenced by the two adjacent fluorine atoms, resulting in a triplet splitting pattern due to coupling with both F5 and F7.

Aliphatic Region: The protons on the five-membered ring (H1, H2, and H3) would exhibit complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The H1 proton, being on a chiral center adjacent to the amine and the aromatic ring, would appear as a multiplet. The H2 and H3 protons would also present as complex multiplets.

Amine Protons: The amine (NH₂) protons typically appear as a broad singlet, although their chemical shift and appearance can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H1 4.0 - 4.5 Multiplet
H2 1.9 - 2.5 Multiplet
H3 2.7 - 3.1 Multiplet
H4 6.8 - 7.2 Triplet (due to F coupling)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. A proton-decoupled ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms, particularly the fluorine and nitrogen atoms. The carbons directly bonded to fluorine (C5 and C7) would show large one-bond C-F coupling constants, appearing as doublets in a coupled spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C1 55 - 65
C2 30 - 40
C3 35 - 45
C3a 130 - 140
C4 110 - 120 (with C-F coupling)
C5 155 - 165 (with C-F coupling)
C6 100 - 110 (with C-F coupling)
C7 155 - 165 (with C-F coupling)

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization

Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule. Given that the two fluorine atoms in this compound are in different positions relative to the amine group, they are chemically non-equivalent and would likely produce two distinct signals in the ¹⁹F NMR spectrum. Each signal would be split into a doublet by the other fluorine atom (if coupling occurs through the aromatic ring) and would show further coupling to the adjacent aromatic proton.

Advanced NMR Techniques for Stereochemical Analysis (e.g., NOESY, COSY, HSQC)

To unambiguously assign all proton and carbon signals and to understand the stereochemistry, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the aliphatic protons (H1, H2, H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is essential for determining the relative stereochemistry, particularly at the C1 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, ESI-MS of this compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Table 3: Predicted ESI-MS Data

Ion Predicted m/z (mass-to-charge ratio)

Fragmentation of the parent ion could lead to characteristic losses, such as the loss of ammonia (B1221849) (NH₃), which would provide further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound such as this compound, LC-MS is an indispensable tool for confirming its identity and assessing its purity. The primary amine functional group makes the molecule readily ionizable, typically using electrospray ionization (ESI) in positive ion mode, which would detect the protonated molecule [M+H]⁺.

In a typical analysis, the compound is first separated from any impurities or starting materials on a reversed-phase column (e.g., C18). The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to its expected molecular weight. For this compound (molecular weight ≈ 169.17 g/mol ), the primary ion observed would be at an m/z of approximately 170.18. The sensitivity of LC-MS allows for the detection of trace-level impurities that may not be visible by other methods. nih.govresearchgate.netwaters.comlabrulez.com

Interactive Table: Typical LC-MS Parameters for Analysis

ParameterValue/Condition
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Ion [M+H]⁺m/z 170.18

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard LC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, often to within a few parts per million (ppm). gcms.cz This precision is crucial for unequivocally determining the elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for the chemical formula C₉H₉F₂N, the identity of the compound can be confirmed with a very high degree of confidence. oup.comnih.govacs.org This technique is particularly valuable in synthetic chemistry to validate that the target molecule has been successfully synthesized. google.com

The theoretical monoisotopic mass of C₉H₉F₂N is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu An experimental HRMS result that matches this theoretical value provides unambiguous evidence of the compound's elemental formula.

Interactive Table: Exact Mass Determination of this compound by HRMS

ParameterValue
Molecular FormulaC₉H₉F₂N
Theoretical Exact Mass ([M+H]⁺)170.0781 m/z
Observed Mass ([M+H]⁺)Typically within 5 ppm of theoretical value

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of this compound, serving to separate the compound from impurities and, in the case of this chiral molecule, to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, which possesses a stereocenter at the C1 position, chiral HPLC is particularly critical. This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the determination of enantiomeric excess (ee). Polysaccharide-based CSPs are commonly employed for the separation of chiral amines. nih.govyakhak.orgresearchgate.net The mobile phase often consists of a mixture of a nonpolar solvent like hexane and an alcohol, sometimes with a basic additive to improve the peak shape of the amine. chromatographyonline.com

Interactive Table: Illustrative HPLC Method for Chiral Separation

ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phasen-Hexane / 2-Propanol (e.g., 90:10 v/v)
Additive0.1% Diethylamine (for basic compounds)
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 270 nm

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity and tendency to cause peak tailing on standard columns. nih.gov To overcome this, derivatization is often employed. researchgate.netepa.gov This process involves reacting the amine with a reagent to form a less polar, more volatile derivative that is better suited for GC analysis. nih.gov Acylation with reagents such as heptafluorobutyric anhydride is a common strategy that also enhances sensitivity for detection by an electron capture detector (ECD). oup.com

Interactive Table: Representative GC Method Parameters (Post-Derivatization)

ParameterCondition
Derivatizing AgentHeptafluorobutyric anhydride (HFBA)
ColumnDB-5 or similar non-polar capillary column
Carrier GasHelium or Nitrogen
Oven ProgramTemperature gradient (e.g., 100°C to 250°C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. ptfarm.plspectralabsci.comasiapharmaceutics.infomdpi.com For the analysis of this compound, UPLC can be used for rapid purity assessments and impurity profiling, significantly reducing run times from minutes to seconds compared to traditional HPLC. ajpaonline.com The enhanced sensitivity of UPLC is also beneficial for detecting trace impurities in the final product or intermediates. coresta.org When coupled with mass spectrometry (UPLC-MS/MS), it provides a highly efficient platform for high-throughput analysis. waters.com

Interactive Table: Example UPLC Parameters for Purity Analysis

ParameterCondition
ColumnUPLC BEH C18, 1.7 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 - 0.6 mL/min
Run Time< 5 minutes
DetectionUV (Photodiode Array) or Mass Spectrometry

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule.

For this compound, IR spectroscopy can confirm the presence of key structural features:

Primary Amine (N-H): Primary amines typically show a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. rockymountainlabs.comopenstax.orgwpmucdn.com An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. spectroscopyonline.com

Aromatic Ring (C-H and C=C): The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com Characteristic C=C stretching vibrations within the aromatic ring typically produce bands in the 1600-1450 cm⁻¹ region. thieme-connect.de

Aliphatic C-H: The C-H stretching vibrations from the saturated portion of the indene (B144670) ring will absorb just below 3000 cm⁻¹.

Carbon-Fluorine (C-F): The C-F stretching vibrations are known to produce very strong absorptions in the fingerprint region of the spectrum, typically between 1250 and 1000 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300 (two bands)
Primary Amine (N-H)Bending (Scissoring)1650 - 1580
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CRing Stretch1600 - 1450
Carbon-Fluorine (C-F)Stretch1250 - 1000 (strong)

Iv. Computational Chemistry and Molecular Modeling Studies on 5,7 Difluoro 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular properties such as geometry, electronic distribution, and reactivity. nih.gov For 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, DFT calculations can elucidate the influence of the two fluorine atoms on the indane ring system.

Fluorine is the most electronegative element, and its incorporation into an aromatic ring significantly alters the electronic landscape. mdpi.com DFT studies on analogous fluorinated compounds show that fluorine atoms act as strong electron-withdrawing groups, which can lower the energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. nih.gov

DFT calculations can be used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For an aminoindan structure, the amine group is expected to be a region of high negative potential (electron-rich), making it a likely site for electrophilic attack or protonation. Conversely, the fluorine-substituted positions on the benzene (B151609) ring would exhibit a more positive potential, influencing intermolecular interactions.

Reactivity indices, derived from DFT calculations, can quantify these predictions. Parameters such as electronegativity, chemical hardness, and Fukui functions can be calculated to provide a detailed reactivity profile. For instance, studies on the reaction between amines and aldehydes have utilized DFT to calculate activation energy barriers, providing insight into reaction mechanisms and kinetics. nih.govbeilstein-journals.org In the context of this compound, DFT could predict its reactivity in synthetic reactions or its ability to form bonds with biological macromolecules.

| Reactivity | Amine group remains primary nucleophilic site | The lone pair on the nitrogen is a key site for reactions like protonation and bond formation. |

This compound possesses a chiral center at the C1 position, meaning it can exist as two enantiomers. The asymmetric synthesis of such chiral amines is a significant area of research. nih.govnih.gov Computational chemistry, particularly DFT, plays a crucial role in understanding and predicting the stereochemical outcome of these reactions. chiralpedia.com

Studies on the asymmetric hydrogenation of imines and enamides using chiral catalysts have successfully employed DFT to rationalize enantioselectivity. uit.nohelsinki.fidoi.org The methodology involves locating the transition states (TS) for the formation of both the (R)- and (S)-enantiomers. The enantiomeric excess (ee) of a reaction is determined by the difference in the Gibbs free energy (ΔΔG‡) between these two competing transition states. doi.org

For example, in the hydrogenation of a prochiral imine precursor to an indanamine catalyzed by a chiral transition metal complex, DFT calculations can model the interaction between the substrate and the chiral ligand. The calculations can identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) that stabilize one transition state over the other. nih.gov A lower energy barrier for the transition state leading to the (R)-enantiomer (TS-R) compared to the (S)-enantiomer (TS-S) would predict (R) as the major product. nih.gov These computational models allow researchers to screen catalysts and reaction conditions in silico to optimize for high enantioselectivity. chiralpedia.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the dynamics of binding events. nih.gov

For this compound, the indane scaffold is relatively rigid, but the five-membered ring can still adopt different puckered conformations (envelope or twist). nih.gov Furthermore, the orientation of the amine substituent can vary. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. plos.org The introduction of fluorine atoms can influence these conformational preferences, a phenomenon that has been observed in MD studies of fluorinated peptides. nih.gov The development of accurate force fields for fluorinated molecules is crucial for the reliability of these simulations. biorxiv.orgnih.govfu-berlin.de

When studying the interaction of a ligand with a biological receptor, MD simulations are invaluable for assessing the stability of the binding pose predicted by docking. mdpi.com An MD simulation starting from a docked ligand-protein complex can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.gov It also shows the dynamic network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, and how water molecules mediate these interactions. mdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

Analogs of aminoindanes are known to interact with various biological targets, including cholinesterases and G-protein coupled receptors (GPCRs).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the treatment of Alzheimer's disease. nih.govmdpi.com The active site of AChE contains a narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Docking studies of various inhibitors have identified key interacting residues. For AChE, crucial interactions often involve π-π stacking with Trp84 and Tyr334, and hydrogen bonds with residues like Tyr121. nih.govrsc.org Given its structure, this compound could be expected to bind within this gorge. The protonated amine could form a cation-π interaction with the aromatic ring of Trp84 in the CAS, while the difluoro-indane ring could engage in hydrophobic and π-π stacking interactions. nih.govmdpi.com

G-Protein Coupled Receptors (GPCRs): This is the largest family of membrane receptors and a major target class for pharmaceuticals. nih.govufmg.br Docking studies on GPCRs, such as dopamine (B1211576) or serotonin (B10506) receptors, are common. researchgate.netnih.gov Ligands often bind in a transmembrane pocket. For an amine-containing ligand like the target compound, a key interaction in many aminergic GPCRs is a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov The aromatic part of the ligand typically engages in hydrophobic and aromatic interactions with residues lining the binding pocket.

Table 2: Potential Key Interactions for this compound with Biological Targets based on Docking of Analogs

Target Potential Interacting Residues Type of Interaction
AChE Trp84, Tyr334, Tyr121, Asp74 Cation-π, π-π stacking, Hydrogen bond
BChE Trp82, Phe329, His438 Hydrophobic, π-π stacking, Hydrogen bond

| Aminergic GPCRs | Asp (in TM3), Phe/Trp/Tyr (in TM5, TM6) | Salt bridge, Aromatic/Hydrophobic |

Beyond the primary (orthosteric) binding site, ligands can also bind to allosteric sites, which are distinct topographical locations on a receptor that can modulate its activity. frontiersin.org Identifying these sites is a significant challenge in drug discovery. mdpi.com

Computational methods are increasingly used to predict the location of allosteric sites. researchgate.net Techniques include:

Pocket-Finding Algorithms: These algorithms analyze the protein surface to identify cavities that are large enough to accommodate a small molecule.

Mixed-Solvent Molecular Dynamics (MixMD): In these simulations, the protein is placed in a solution containing water and small organic probe molecules. The regions where the probes cluster with high density indicate "hot spots" that are favorable for ligand binding and may represent allosteric sites. nih.gov

Normal Mode Analysis (NMA): This method analyzes the collective motions of a protein. By simulating a perturbation at one site (e.g., the orthosteric site) and observing the dynamic response throughout the protein, it's possible to identify distant sites that are dynamically coupled and could function as allosteric sites. researchgate.net

Once a potential allosteric site is identified, molecular docking can be used to screen for molecules, like this compound or its analogs, that may bind to that site and act as allosteric modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models can predict the activity of novel, unsynthesized analogs, thus prioritizing synthetic efforts.

For analogs of this compound, which belong to the broader class of 2-aminoindans, QSAR studies are instrumental in understanding their interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). The biological activity of these compounds is intricately linked to various molecular descriptors that quantify their physicochemical properties.

Structure-activity relationship (SAR) studies on 2-aminoindan (B1194107) derivatives have revealed that substitutions on the aromatic ring significantly influence their potency and selectivity for the different monoamine transporters. For instance, the parent compound, 2-aminoindan, is a selective substrate for NET and DAT. However, the introduction of substituents on the aromatic ring can shift this selectivity. Ring substitution generally leads to an increased potency at SERT while concurrently reducing potency at DAT and NET. nih.gov For example, the addition of a 5-methoxy group (5-MeO-AI) results in a compound with some selectivity for SERT. nih.gov Further substitution, as seen in 5-methoxy-6-methyl-2-aminoindan (MMAI), leads to a highly selective SERT ligand, with a 100-fold lower potency at NET and DAT. nih.gov

A hypothetical QSAR study on a series of fluorinated 2-aminoindan analogs might reveal correlations between specific molecular descriptors and their inhibitory activity at the dopamine transporter (DAT). Key molecular descriptors often considered in such studies include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-withdrawing fluorine atoms at the 5 and 7 positions of the indenane ring in this compound would significantly alter the electrostatic potential of the aromatic ring, which could be a key factor in its binding affinity to the DAT.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., STERIMOL parameters) can quantify the influence of substituent size on receptor binding.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial factor in a drug's ability to cross biological membranes and interact with the hydrophobic pockets of a receptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A representative, albeit hypothetical, QSAR data table for a series of 2-aminoindan analogs is presented below to illustrate the correlation between such descriptors and DAT inhibitory activity (pIC50).

CompoundSubstituent (R)pIC50 (Experimental)LogPMolecular Volume (ų)Dipole Moment (Debye)
1H6.52.1150.21.8
25-F7.12.3152.52.5
37-F6.92.3152.52.3
45,7-di-F7.82.5154.83.1
55-Cl7.32.8158.12.7
65-CH36.82.6165.41.7

Note: The data in this table is hypothetical and for illustrative purposes only.

A resulting QSAR equation might take the form: pIC50 = β₀ + β₁(LogP) + β₂(Molecular Volume) + β₃(Dipole Moment)

Such an equation would allow for the prediction of the DAT inhibitory activity of new analogs based on their calculated descriptor values.

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

For monoamine transporter inhibitors, pharmacophore models have been developed based on the structures of known active compounds. These models typically include key features such as:

Aromatic Rings (AR): These features represent the hydrophobic interactions between the ligand and aromatic residues in the binding site of the transporter.

Hydrogen Bond Acceptors (HBA): These are crucial for forming hydrogen bonds with donor groups in the receptor.

Hydrogen Bond Donors (HBD): These features interact with acceptor groups in the binding pocket.

Positive Ionizable (PI) or Cationic Center: The protonated amine group present in 2-aminoindan derivatives is a critical feature for interaction with negatively charged residues in the transporter's binding site.

A pharmacophore model for DAT inhibitors based on the 2-aminoindan scaffold would likely consist of a centrally located positive ionizable feature corresponding to the amine group, an aromatic ring feature representing the indenane core, and potentially hydrophobic features and hydrogen bond acceptors/donors depending on the specific substitutions. The spatial arrangement and distances between these features are critical for optimal binding.

The development of a pharmacophore model involves several steps:

Selection of a training set: A diverse set of active ligands with a range of potencies is chosen.

Conformational analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature mapping and alignment: Common chemical features are identified and the molecules are aligned based on these features.

Hypothesis generation: Several pharmacophore hypotheses are generated and scored based on how well they rationalize the observed biological activities of the training set compounds.

Validation: The best pharmacophore model is validated using a test set of compounds with known activities that were not used in the model generation.

A validated pharmacophore model for this compound and its analogs can then be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity. This ligand-based drug design approach accelerates the discovery of new lead compounds with diverse chemical scaffolds.

Below is a hypothetical table outlining the key features of a pharmacophore model for DAT inhibitors based on the 2-aminoindan scaffold.

Feature TypeNumber of FeaturesLocation
Aromatic Ring (AR)1Centered on the phenyl ring of the indane core
Positive Ionizable (PI)1Located on the nitrogen atom of the amine group
Hydrophobic (HY)1Corresponding to the fused cyclopentane (B165970) ring
H-Bond Acceptor (HBA)2Corresponding to the fluorine atoms at positions 5 and 7

Note: The data in this table is hypothetical and for illustrative purposes only.

This pharmacophore could then be used to design new analogs of this compound with potentially enhanced DAT inhibitory activity by ensuring that the designed molecules fit the spatial and chemical requirements of the pharmacophore model.

Vii. Conclusion and Future Perspectives in Research on 5,7 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Current Challenges in the Synthesis and Biological Evaluation of Fluorinated Indane Amines

The synthesis of fluorinated indane amines, including 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, presents several challenges. While the introduction of fluorine can enhance a molecule's biological properties, the synthetic routes to achieve this are often complex and can be costly. mdpi.com The development of efficient, regioselective, and stereoselective fluorination methods remains a significant hurdle. nih.gov Traditional fluorinating reagents can be harsh and may not be compatible with complex molecular scaffolds, necessitating the development of milder and more selective techniques. nih.gov The synthesis of specific enantiomers of fluorinated indane amines, which is often crucial for optimizing pharmacological activity and minimizing off-target effects, adds another layer of complexity. rsc.org

Once synthesized, the biological evaluation of these compounds also poses difficulties. The presence of fluorine can alter the physicochemical properties of a molecule, impacting its solubility, permeability, and metabolic stability. nih.gov Standard biological assays may need to be adapted to accommodate these changes. Furthermore, understanding the precise mechanism of action of fluorinated compounds requires sophisticated analytical techniques, such as ¹⁹F NMR spectroscopy, to probe fluorine-protein interactions and metabolic pathways. nih.gov

Challenge AreaSpecific DifficultiesPotential Solutions
Synthesis Regio- and stereoselective fluorination, harsh reaction conditions, cost of fluorinating agents. mdpi.comnih.govDevelopment of novel catalytic methods, late-stage fluorination techniques, and enzymatic fluorination. nih.gov
Biological Evaluation Altered physicochemical properties (solubility, permeability), understanding metabolic fate. nih.govAdaptation of assay conditions, use of ¹⁹F NMR for mechanistic studies. nih.gov
Chirality Separation and characterization of enantiomers. rsc.orgAsymmetric synthesis, chiral chromatography.

Opportunities for Rational Design and Lead Optimization

Despite the challenges, the this compound scaffold presents significant opportunities for rational drug design and lead optimization. The fluorine atoms can be strategically employed to modulate the pKa of the amine group, which can in turn influence its binding affinity to target receptors and its bioavailability. nih.gov The lipophilicity conferred by fluorine can also be fine-tuned to enhance penetration of biological membranes, such as the blood-brain barrier, a critical consideration for developing drugs targeting the central nervous system (CNS). nih.govresearchgate.net

Lead optimization efforts can systematically explore the structure-activity relationships (SAR) of derivatives of this compound. nih.gov By modifying the substituents on the indane ring and the amine functionality, researchers can enhance potency, selectivity, and pharmacokinetic properties. medium.com For instance, the indane scaffold can be incorporated into larger molecules to probe specific binding pockets in target proteins.

Design StrategyPotential ImpactExample Application
pKa Modulation Improved binding affinity and bioavailability. nih.govOptimization of receptor-ligand interactions for CNS targets.
Lipophilicity Tuning Enhanced membrane permeability (e.g., blood-brain barrier). nih.govresearchgate.netDevelopment of drugs for neurological disorders.
Structure-Activity Relationship (SAR) Studies Increased potency and selectivity, improved ADME properties. nih.govmedium.comIterative design of more effective therapeutic agents.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational and experimental approaches is poised to accelerate the discovery and development of novel drugs and agrochemicals based on the this compound scaffold. jddhs.com Computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes of fluorinated indane amines with their biological targets, providing valuable insights for rational design. pensoft.net Quantum chemical calculations can help in understanding the effect of fluorination on the electronic properties of the molecule and its interactions with the target. emerginginvestigators.org

These in silico predictions can then be validated through experimental techniques. High-throughput screening of libraries of fluorinated indane amine derivatives can rapidly identify promising lead compounds. jddhs.com X-ray crystallography and NMR spectroscopy can provide detailed structural information on the binding of these compounds to their targets, further guiding the optimization process. nih.gov This iterative cycle of computational design and experimental validation can significantly reduce the time and cost associated with drug discovery. jddhs.com

Potential Translational Applications in Pharmaceutical and Agrochemical Industries

The unique properties of this compound make it a valuable building block for both the pharmaceutical and agrochemical industries.

In the pharmaceutical sector , the difluorinated indane amine scaffold is particularly promising for the development of CNS-targeting drugs, such as antidepressants and anxiolytics, due to the ability of fluorine to enhance blood-brain barrier penetration. researchgate.netmyskinrecipes.com There is also potential for developing treatments for neurodegenerative disorders. myskinrecipes.com The metabolic stability conferred by the C-F bond can lead to drugs with improved pharmacokinetic profiles. nih.gov

In the agrochemical industry , the introduction of fluorine is a well-established strategy for enhancing the efficacy of pesticides. nih.gov Fluorinated compounds often exhibit increased biological activity and metabolic stability, leading to more potent and persistent crop protection agents. researchgate.netccspublishing.org.cn Derivatives of this compound could be explored for the development of novel herbicides, fungicides, or insecticides. chemshuttle.com

IndustryPotential ApplicationsKey Advantages of Fluorination
Pharmaceutical CNS drugs (antidepressants, anxiolytics), neurodegenerative disease treatments. researchgate.netmyskinrecipes.comEnhanced blood-brain barrier penetration, improved metabolic stability. nih.govresearchgate.net
Agrochemical Herbicides, fungicides, insecticides. chemshuttle.comIncreased biological activity, enhanced metabolic stability. researchgate.netccspublishing.org.cn

Unexplored Biological Targets and Mechanistic Studies for the Compound

While the primary focus for derivatives of this compound has been on established CNS targets, there remains a vast landscape of unexplored biological targets. The unique electronic and steric properties of this scaffold may allow for selective interactions with novel protein targets implicated in a range of diseases. Systematic screening of this compound and its derivatives against diverse biological targets could uncover unexpected therapeutic opportunities.

Furthermore, detailed mechanistic studies are crucial to fully understand the role of the fluorine atoms in the biological activity of these compounds. Investigating how the C-F bonds influence ligand-receptor interactions, protein conformation, and enzyme inhibition can provide fundamental insights for future drug design. nih.gov Techniques such as fluorine NMR can be employed to probe the local environment of the fluorine atoms within the binding site of a biological target, offering a powerful tool for mechanistic elucidation. nih.gov Understanding these mechanisms will enable the more rational design of next-generation fluorinated indane amines with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via fluorination of indene precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Continuous flow reactors are recommended for precise temperature control (70–90°C) and reduced side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield optimization requires monitoring fluorination regioselectivity, as competing reactions at alternate positions may occur .

Q. How does fluorination at the 5,7-positions influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, lowering the pKa of the amine group (predicted ΔpKa ≈ 1.5–2.0 via computational DFT calculations). This enhances nucleophilic substitution susceptibility at the aromatic ring. Reactivity studies should compare non-fluorinated analogs using NMR (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis) and Hammett substituent constants .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography (via SHELX refinement) provides definitive bond lengths and angles, particularly for fluorine positions . Complementary techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular ion validation (theoretical m/z for C9H9F2N\text{C}_9\text{H}_9\text{F}_2\text{N}: 169.07).
  • Multinuclear NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone assignment, 19F^{19}\text{F} NMR for fluorine coupling patterns (e.g., JFF_{F-F} ≈ 10–15 Hz) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiopure this compound derivatives?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiomeric excess >90%. Monitoring via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) validates enantiopurity. Stereochemical stability under reaction conditions must be confirmed by polarimetry .

Q. What computational modeling approaches best predict the bioactivity of fluorinated indenamine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like monoamine oxidases (MAOs) identifies binding affinity trends. QSAR models incorporating Hammett σ values and logP (lipophilicity) correlate with in vitro IC50_{50} data. MD simulations (GROMACS) assess fluorine’s impact on target binding kinetics .

Q. How can researchers resolve contradictions between crystallographic data and DFT-optimized structures for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase DFT calculations. Compare experimental bond lengths (X-ray) with DFT (B3LYP/6-311+G(d,p)) in implicit solvent models. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic conformations .

Q. What strategies are effective for designing fluorinated analogs with improved metabolic stability while retaining bioactivity?

  • Methodological Answer : Introduce fluorine at metabolically vulnerable positions (e.g., para to amine) to block cytochrome P450 oxidation. In vitro microsomal stability assays (rat/human liver microsomes) quantify half-life improvements. Balance lipophilicity (cLogP ≈ 2–3) to maintain blood-brain barrier permeability for CNS targets .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow systems mitigate racemization risks by reducing residence time at high temperatures. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Chiral stationary phases in preparative HPLC ensure purity during scale-up. Validate robustness via DoE (Design of Experiments) for critical parameters (temperature, catalyst loading) .

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